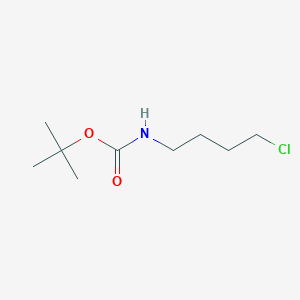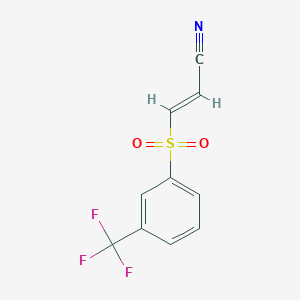
3-((3-(Trifluoromethyl)phenyl)sulfonyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-((3-(Trifluoromethyl)phenyl)sulfonyl)acrylonitrile” is a chemical compound with the molecular formula C10H6F3NO2S . It’s a compound that has potential applications in various fields due to its unique structure .
Synthesis Analysis
The synthesis of compounds similar to “3-((3-(Trifluoromethyl)phenyl)sulfonyl)acrylonitrile” has been reported in the literature. For instance, trifluoromethyl phenyl sulfone has been used as a trifluoromethyl radical precursor . Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Molecular Structure Analysis
The molecular structure of “3-((3-(Trifluoromethyl)phenyl)sulfonyl)acrylonitrile” is characterized by the presence of a trifluoromethyl group and a phenylsulfonyl group attached to an acrylonitrile . The trifluoromethyl group is more bulky than the methyl group and is one of the most common lipophilic functional groups .Chemical Reactions Analysis
The trifluoromethyl group in “3-((3-(Trifluoromethyl)phenyl)sulfonyl)acrylonitrile” can participate in various chemical reactions. For example, trifluoromethyl phenyl sulfone has been used as a nucleophilic trifluoromethylating agent in the S-trifluoromethylation of thiophenols .Wissenschaftliche Forschungsanwendungen
Synthesis of Cinacalcet HCl
This compound plays a crucial role in the synthesis of Cinacalcet HCl , a calcimimetic drug used for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma . The synthesis involves a Mizoroki–Heck cross-coupling reaction followed by a hydrogenation reaction .
Sustainable Production of Pharmaceuticals
The compound is used in the development of more sustainable production processes for pharmaceuticals. The synthesis protocol developed for this compound allows for efficient recovery of palladium species, contributing to a more sustainable and environmentally friendly process .
Development of FDA-Approved Drugs
The trifluoromethyl group in this compound is a common feature in many FDA-approved drugs. Over the past 20 years, the trifluoromethyl group has been incorporated into numerous potential drug molecules for various diseases and disorders .
Antidepressant Research
While not directly related to “3-((3-(Trifluoromethyl)phenyl)sulfonyl)acrylonitrile”, a similar compound, “N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide” (CF3SePB), has been studied for its antidepressant-like effects in mice . This suggests potential avenues for research into the antidepressant properties of related compounds.
Research into Fluorine-Containing Compounds
The presence of the trifluoromethyl group makes this compound of interest in the broader field of organo-fluorine chemistry. Fluorine-containing compounds are prevalent in pharmaceuticals, electronics, agrochemicals, and catalysis .
Potential for Further Drug Development
Given the prevalence of the trifluoromethyl group in FDA-approved drugs , there is potential for “3-((3-(Trifluoromethyl)phenyl)sulfonyl)acrylonitrile” to be used in the development of new drugs. Further research could uncover new applications for this compound in the field of drug development.
Eigenschaften
IUPAC Name |
(E)-3-[3-(trifluoromethyl)phenyl]sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2S/c11-10(12,13)8-3-1-4-9(7-8)17(15,16)6-2-5-14/h1-4,6-7H/b6-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSPNHGJXQUXSG-QHHAFSJGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C=CC#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S(=O)(=O)/C=C/C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-(Trifluoromethyl)phenyl)sulfonyl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)

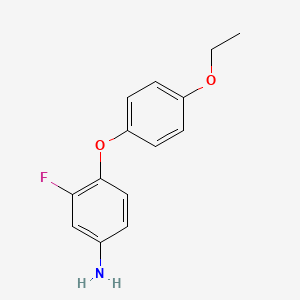

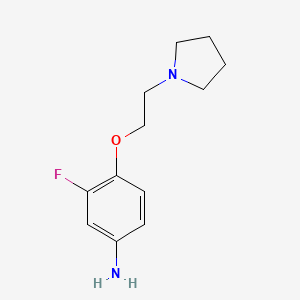
![[2-(4-Benzyl-1-piperazinyl)phenyl]methanamine](/img/structure/B1342769.png)
![3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1342770.png)
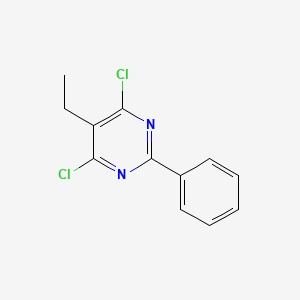
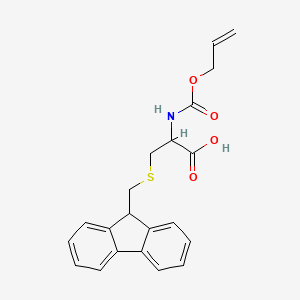

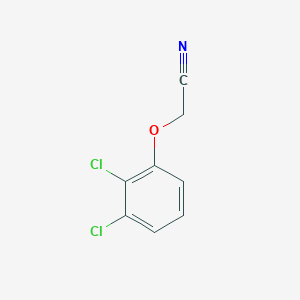
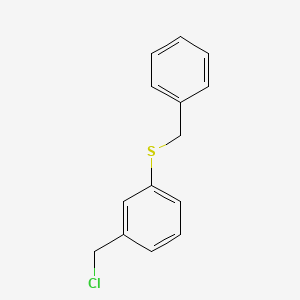
![2-[(2,4,6-Tribromophenyl)amino]acetohydrazide](/img/structure/B1342795.png)
